molecular formula C12H18O3 B11771257 3-Octylfuran-2,5-dione

3-Octylfuran-2,5-dione

Cat. No.: B11771257
M. Wt: 210.27 g/mol
InChI Key: WPRFLCSVHAERPY-UHFFFAOYSA-N
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Description

3-Octylfuran-2,5-dione is a chemical compound belonging to the furan family, characterized by a furan ring substituted with an octyl group at the 3-position and two carbonyl groups at the 2 and 5 positions. Furans are known for their aromaticity and are widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of octyl-substituted acetylenes with maleic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and decomposition of the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-Octylfuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .

Scientific Research Applications

Preparation Methods

The synthesis of 3-Octylfuran-2,5-dione typically involves:

  • Cyclization Reactions: The reaction of octyl-substituted acetylenes with maleic anhydride in the presence of a catalyst under controlled conditions.
  • Industrial Production: Often scaled up using continuous flow reactors, optimizing temperature and pressure to enhance yield and purity while adhering to green chemistry principles.

Scientific Research Applications

This compound has been investigated for its potential applications in several scientific domains:

Chemistry

  • Building Block in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules and polymers. Its reactivity allows for various chemical transformations, including oxidation and reduction reactions.

Biology

  • Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Investigations into its biological activities suggest that it may possess anticancer properties, making it a candidate for further pharmaceutical development.

Medicine

  • Drug Development: Ongoing research explores its utility as a therapeutic agent or intermediate in drug synthesis. Its electrophilic nature allows it to form covalent bonds with biomolecules, potentially altering their functions for therapeutic effects.

Industry

  • Specialty Chemicals Production: It is utilized in the formulation of specialty chemicals, fragrances, and flavoring agents due to its aromatic properties. The compound's unique structure enhances its application in the production of polymers and resins.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
  • Anticancer Research : Preliminary findings indicate that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Industrial Application : In industrial settings, this compound is being explored for its role in producing environmentally friendly polymers due to its renewable feedstock potential .

Mechanism of Action

The mechanism of action of 3-Octylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octylfuran-2,5-dione is unique due to the presence of both the octyl group and the carbonyl functionalities, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .

Biological Activity

3-Octylfuran-2,5-dione, also known as 5-octylfuran-2(5H)-one, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial and antifungal properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C12H18O3C_{12}H_{18}O_3 and is characterized by a furan ring with two carbonyl groups. Its structural features contribute to its biological activity, particularly its lipophilicity, which facilitates interaction with cellular membranes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The compound's effectiveness against specific bacteria and fungi is summarized in the following table:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans2016 µg/mL

These results suggest that this compound could be an effective agent in combating infections caused by these organisms .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects against pathogens .

Case Studies

  • Antifungal Activity Against Candida spp.:
    A study demonstrated that this compound effectively inhibited the growth of various Candida species in vitro. The compound's ability to disrupt biofilms formed by Candida albicans was particularly noteworthy, suggesting potential applications in treating biofilm-associated infections .
  • Synergistic Effects with Antibiotics:
    Research has indicated that when combined with traditional antibiotics like tobramycin, this compound enhances the efficacy against biofilm-forming bacteria such as Pseudomonas aeruginosa. This synergy could lead to novel treatment strategies for resistant infections .

Therapeutic Potential

The promising antimicrobial properties of this compound have led researchers to explore its potential therapeutic applications. These include:

  • Development of New Antimicrobial Agents : Given the rising resistance to existing antibiotics, compounds like this compound are being investigated as lead compounds for new drug development.
  • Use in Combination Therapies : Its ability to enhance the efficacy of existing antibiotics positions it as a valuable adjuvant in combination therapies for treating complex infections .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-octylfuran-2,5-dione

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3

InChI Key

WPRFLCSVHAERPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=O)OC1=O

Origin of Product

United States

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